
1-Phenyl-3-propylhexan-1-one
Overview
Description
1-Phenyl-3-propylhexan-1-one is a useful research compound. Its molecular formula is C15H22O and its molecular weight is 218.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Antibacterial Agents : Derivatives of 2-phenyl 1,3-benzodioxole, which include structures related to 1-Phenyl-3-propylhexan-1-one, have been synthesized and investigated for their potential as anticancer, antibacterial, and DNA binding agents. One compound in particular, 3c, showed greater anticancer and antibacterial potency than the standard reference compounds (Gupta, Rao, Bommaka, Raghavendra, & Aleti, 2016).
Chemical Synthesis and Structural Studies : Research has been conducted on the synthesis and crystal structure of compounds related to this compound, such as (1S,2R,3S,4R,5S)-1-Phenyl-2,4-dibenzoyl-3,5-difurylhexanol. These studies provide insights into the structural characteristics of such compounds (Chen, Xiang-ming, Yin, Ye-gao, He-Ru, & Ding, Jun, 2006).
Hydrozirconation Studies : Hydrozirconation of 1-arylhexenes, including 1-Phenyl-1-hexene, has been studied, providing insights into the behavior of similar compounds in chemical reactions. This research is significant for understanding the reactivity and potential applications of this compound in synthesis (Annby, Gronowitz, & Hallberg, 1989).
Spectrophotometric Determination : 1-Phenyl-3-methyl-4-benzoylpyrazol-5-one has been examined as a reagent for detecting and extracting metal ions, indicating potential applications in analytical chemistry for related compounds (Mirza & Nwabue, 1981).
Synthesis and Properties Analysis : The synthesis and properties of phenyl esters, which can be structurally related to this compound, have been studied using Fourier-Transform Infrared Spectroscopy. This research demonstrates the compound's applicability in organic and analytical chemistry (D'amelia, Kimura, & Villon, 2021).
Molecular Docking and DFT Studies : Computational studies involving Density Functional Theory (DFT) and molecular docking have been conducted on similar compounds, indicating their potential in drug discovery and chemical reactivity studies (Rajamani, Vijayakumar, Nagaraaj, & Sundaraganesan, 2020).
properties
IUPAC Name |
1-phenyl-3-propylhexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-3-8-13(9-4-2)12-15(16)14-10-6-5-7-11-14/h5-7,10-11,13H,3-4,8-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIUTZDELICFDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)CC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



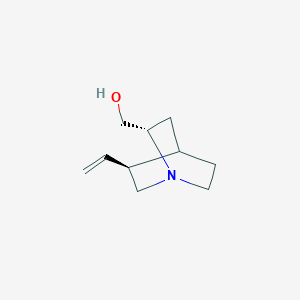


![2-Methyl-4H-cyclopenta[l]phenanthrene](/img/structure/B8058280.png)
![5-Amino-6-[2-amino-6-[4-[6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-2-yl]oxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol](/img/structure/B8058288.png)
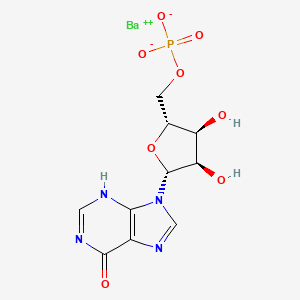
![2-[2-(2-Hydroxyethoxy)ethoxy]ethanol;2-methoxyethanamine](/img/structure/B8058305.png)

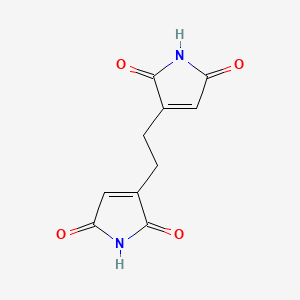
![5-((3AS,4S,6aR)-4-((11-amino-7-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-6-oxoundecyl)carbamoyl)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid](/img/structure/B8058336.png)

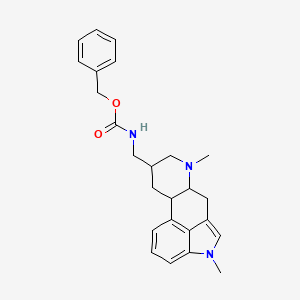
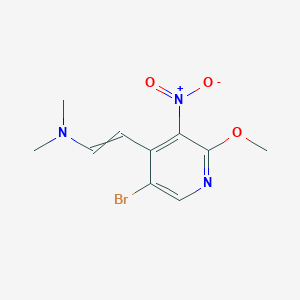
![1H-Pyrrolo[2,3-B]pyridine, 4,5-difluoro-1-[tris(1-methylethyl)silyl]-](/img/structure/B8058353.png)